Glycerine trioleate

Übersicht

Beschreibung

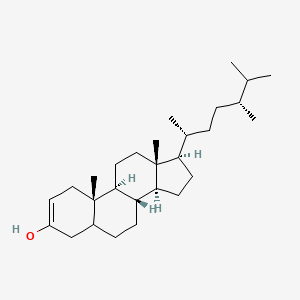

Glycerine trioleate is a useful research compound. Its molecular formula is C57H104O6 and its molecular weight is 885.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Glycerine trioleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycerine trioleate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biodiesel Production : Glycerine trioleate is used in the preparation of biodiesel through transesterification catalyzed by basic ionic liquids, achieving significant yields of methyl ester (Zhou et al., 2012).

Biolubricant Production : It has been used in the production of renewable lubricants through microwave catalytic-esterification, demonstrating high conversion rates and effectiveness in various conditions (Kong et al., 2016).

Medical Research : In medical research, glycerine trioleate has been injected into greyhounds as a model of fat embolism syndrome to study pathophysiological changes and its effects on pulmonary vascular resistance and cardiac output (Sikorski et al., 1977).

Chemical Properties : Studies on the viscosities and densities of glycerol trioleate in various solutions have provided insights into its behavior and interactions in different chemical environments (Exarchos et al., 1995).

Thermodynamics : Thermodynamic behavior of glycerol trioleate in mixtures with n-alkanes has been investigated, revealing insights into its physical properties (Dickinson et al., 1981).

Phase Behavior in Microemulsions : The phase behavior of glycerol trioleate-based ionic liquid microemulsions was studied, showing its potential as a biolubricant alternative (Wang et al., 2015).

Enzyme Interaction Studies : Research on the positional specificity of lipoprotein lipase with glycerol trioleate has contributed to understanding enzyme-substrate interactions (Morley & Kuksis, 1972).

Electric Potential Studies : Investigations into the electric potential in membranes doped with glycerol trioleate have provided insights into its electrochemical properties (Uemura & Ishii, 1988).

Methane Production : Glycerol trioleate has been studied for its role in methane production through hydrothermal alkali pretreatment, showing its potential in energy conversion processes (Cheng et al., 2020).

Lipase Catalysis : Its interaction with immobilized lipase Candida sp. 99-125 in methanolysis has been explored, revealing insights into solvent effects and enzyme activity (Lu et al., 2008).

Pharmacological Studies : Glycerol trioleate's effects on the reticuloendothelial system and survival after experimental shock have been investigated, showing its potential in therapeutic applications (Altura & Hershey, 1970).

Eigenschaften

IUPAC Name |

[2-[(Z)-octadec-9-enoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYFQTYBJUILEZ-BSCDBXJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycerine trioleate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-dimethyl-1-phenyl-8H-oxepino[4,3-c]pyrazole-4,6-dione](/img/structure/B8006534.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}-4-methylpentanamido)acetic acid](/img/structure/B8006545.png)

![(NE)-N-[(4Z)-4-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-5-ylidene]hydroxylamine](/img/structure/B8006554.png)

![3-bromo-N-[(E)-(6,6-dimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]benzamide](/img/structure/B8006556.png)

![(2S)-2-[[(2S)-1-(2-azaniumylacetyl)pyrrolidine-2-carbonyl]amino]propanoate](/img/structure/B8006605.png)